molecular formula C46H66O10 B12560530 Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate CAS No. 154601-45-3

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate

Cat. No.: B12560530
CAS No.: 154601-45-3
M. Wt: 779.0 g/mol
InChI Key: QJQBYOVOXYADPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is a complex organic compound with a unique structure characterized by multiple ester groups and long alkoxy chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate typically involves the esterification of anthracene derivatives. The process begins with the preparation of anthracene-2,3,6,7-tetracarboxylic acid, which is then subjected to esterification reactions with methanol and dodecanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, is crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying esterification and substitution reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty polymers and as an additive in materials science for enhancing the properties of coatings and adhesives.

Mechanism of Action

The mechanism by which Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways, leading to various biological effects. The long alkoxy chains contribute to the compound’s lipophilicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl anthracene-2,3,6,7-tetracarboxylate
  • Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate
  • Tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate

Uniqueness

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is unique due to its long dodecoxy chains, which impart distinct physical and chemical properties compared to other similar compounds. These long chains enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in applications requiring high lipophilicity.

Properties

CAS No.

154601-45-3

Molecular Formula

C46H66O10

Molecular Weight

779.0 g/mol

IUPAC Name

tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate

InChI

InChI=1S/C46H66O10/c1-7-9-11-13-15-17-19-21-23-25-27-55-41-33-29-37(43(47)51-3)39(45(49)53-5)31-35(33)42(56-28-26-24-22-20-18-16-14-12-10-8-2)36-32-40(46(50)54-6)38(30-34(36)41)44(48)52-4/h29-32H,7-28H2,1-6H3

InChI Key

QJQBYOVOXYADPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.